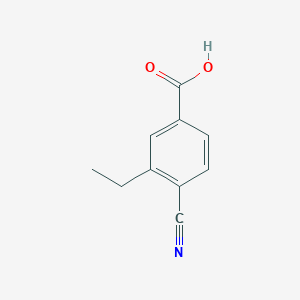

4-Cyano-3-ethylbenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-cyano-3-ethylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c1-2-7-5-8(10(12)13)3-4-9(7)6-11/h3-5H,2H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYBTXTORMJOMJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C(=O)O)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629856 | |

| Record name | 4-Cyano-3-ethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138642-94-1 | |

| Record name | 4-Cyano-3-ethylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Approaches for 4 Cyano 3 Ethylbenzoic Acid

Retrosynthetic Analysis of 4-Cyano-3-ethylbenzoic Acid

A retrosynthetic analysis of this compound reveals several logical disconnections that point to readily available starting materials. The primary goal is to deconstruct the target molecule into simpler, commercially available precursors. leah4sci.com

Two key functional groups attached to the benzene (B151609) ring are the carboxylic acid and the cyano group. This allows for two main retrosynthetic pathways:

Pathway A: Functional Group Interconversion. This approach focuses on introducing one of the functional groups onto a precursor that already contains the other substituents.

Disconnection of the carboxyl group: This leads back to 4-cyano-3-ethyltoluene. The synthesis would then involve the oxidation of the methyl group.

Disconnection of the cyano group: This suggests a precursor such as 4-amino-3-ethylbenzoic acid or a halogenated derivative like 4-bromo-3-ethylbenzoic acid, which could be converted to the nitrile via reactions like the Sandmeyer reaction or nucleophilic substitution. leah4sci.comyoutube.com

Pathway B: Convergent Synthesis. This strategy involves forming the aromatic ring or attaching the substituents through cross-coupling reactions.

Disconnection of the ethyl group: This points to a 4-cyanobenzoic acid derivative and an ethylating agent.

Disconnection of the cyano group via coupling: This might involve a di-halogenated ethylbenzene (B125841) precursor that can undergo sequential coupling reactions to introduce the cyano and carboxyl functionalities.

This analysis provides a strategic roadmap for the synthesis of this compound, highlighting the importance of choosing a route based on the availability and reactivity of starting materials.

Direct Synthesis Routes via Functional Group Interconversion

Direct synthesis routes are often the most straightforward, involving the modification of functional groups on a pre-existing, substituted benzene ring.

Oxidation of Alkyl-Substituted Aromatic Nitriles to Carboxylic Acids

One of the most common and effective methods for synthesizing aromatic carboxylic acids is the oxidation of an alkyl side chain on the benzene ring. organicmystery.compressbooks.pub In this case, 4-cyano-3-ethyltoluene would be the key precursor. The methyl group can be selectively oxidized to a carboxylic acid in the presence of the ethyl and cyano groups.

The oxidation of alkylbenzenes is a fundamental reaction in organic chemistry. numberanalytics.com The reaction mechanism typically involves the formation of benzylic radicals. pressbooks.pub

Common oxidizing agents include:

Potassium permanganate (B83412) (KMnO₄): A strong and common oxidizing agent for converting alkylbenzenes to carboxylic acids. commonorganicchemistry.comjove.com The reaction is often carried out in aqueous conditions, sometimes with a co-solvent. commonorganicchemistry.com

Chromium trioxide (CrO₃): Another powerful oxidizing agent for this transformation. numberanalytics.com

Nitric acid (HNO₃): Can also be used for the oxidation of alkyl side chains. google.com

Catalytic oxidation with air or oxygen: This is an industrially significant method, often employing cobalt or manganese salt catalysts. numberanalytics.comgoogle.com

| Precursor | Oxidizing Agent | Product | Notes |

| 4-Cyano-3-ethyltoluene | KMnO₄ | This compound | A widely used and effective method. |

| 4-Cyano-3-ethyltoluene | CrO₃ | This compound | A strong oxidizing agent, requires careful handling. |

| 4-Cyano-3-ethyltoluene | O₂, Co/Mn catalysts | This compound | An environmentally friendly and industrial-scale method. numberanalytics.com |

Cyanation Reactions on Halogenated or Aminated Ethylbenzoic Acid Precursors

This approach introduces the cyano group onto a benzoic acid derivative that already possesses the ethyl group.

Sandmeyer Reaction: This classic reaction is a powerful tool for converting an aryl amine into a variety of functional groups, including nitriles. wikipedia.orgmasterorganicchemistry.com The synthesis would begin with 4-amino-3-ethylbenzoic acid. This precursor is treated with nitrous acid (formed in situ from sodium nitrite (B80452) and a strong acid) to generate a diazonium salt. Subsequent treatment with a copper(I) cyanide salt (CuCN) yields the desired this compound. wikipedia.orglumenlearning.comorganic-chemistry.org The Sandmeyer reaction proceeds via a radical-nucleophilic aromatic substitution mechanism. wikipedia.org

Nucleophilic Cyanide Substitution: An alternative route involves the nucleophilic aromatic substitution of a halogen atom. nih.gov A suitable precursor for this method would be 4-bromo- or 4-chloro-3-ethylbenzoic acid. The reaction with a cyanide source, such as sodium or potassium cyanide, often requires a catalyst and specific reaction conditions to proceed efficiently. A recent development in this area is the use of photoredox catalysis for the cyanation of alkoxy arenes, which offers a transition-metal-free alternative. morressier.comacs.orgnih.govnsf.gov

| Precursor | Reagents | Reaction Type | Product |

| 4-Amino-3-ethylbenzoic acid | 1. NaNO₂, HCl2. CuCN | Sandmeyer Reaction | This compound |

| 4-Bromo-3-ethylbenzoic acid | NaCN or KCN, catalyst | Nucleophilic Aromatic Substitution | This compound |

Convergent Synthesis Approaches

Convergent syntheses build the target molecule by joining smaller, functionalized fragments. These methods often involve modern cross-coupling reactions and C-H functionalization strategies, offering high efficiency and modularity.

Cross-Coupling Reactions for Aryl-Alkyl and Aryl-Nitrile Linkages

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, allowing for the formation of carbon-carbon and carbon-heteroatom bonds with high precision. nobelprize.orgresearchgate.net

Suzuki Coupling: The Suzuki reaction, which couples an organoboron compound with an organohalide, is a versatile method for forming C-C bonds. wikipedia.org A potential strategy for synthesizing a related structure could involve the coupling of a boronic acid derivative of a benzoic acid with a halogenated nitrile, or vice versa. researchgate.netmdpi.comrsc.org For instance, 3-ethyl-4-halobenzoic acid could be coupled with a cyanide-containing organoboron reagent. The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nobelprize.org

Other Palladium-Catalyzed Methods: Other cross-coupling reactions, such as the Negishi coupling (using organozinc reagents), could also be employed. nih.govmdpi.com These methods have been successfully used to synthesize a variety of α-aryl nitriles. organic-chemistry.orgutoronto.carsc.orgresearchgate.net

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Reaction Type | Potential Product Structure |

| 3-Ethyl-4-halobenzoic acid derivative | Cyanide-containing organoboron reagent | Palladium catalyst, base | Suzuki Coupling | This compound derivative |

| 4-Cyano-halobenzene | 3-Carboxy-ethyl-organoboron reagent | Palladium catalyst, base | Suzuki Coupling | This compound derivative |

Directed C-H Functionalization Strategies in Benzoic Acid Synthesis

Direct C-H functionalization has emerged as a powerful and atom-economical strategy in organic synthesis. researchgate.netsigmaaldrich.com This approach avoids the need for pre-functionalized starting materials by directly activating and transforming C-H bonds.

In the context of benzoic acid synthesis, the carboxylic acid group can act as a directing group, guiding the functionalization to specific positions on the aromatic ring, typically the ortho position. nih.govrsc.org However, recent advances have enabled meta-C-H functionalization of benzoic acid derivatives using specialized directing groups. nih.gov

Carboxylation of Aromatic C-H Bonds: Another innovative approach is the direct carboxylation of an aromatic C-H bond using carbon dioxide. rsc.org This has been achieved using both transition-metal catalysis and enzymatic methods. springernature.comkcl.ac.ukresearchgate.netnih.gov For the synthesis of this compound, a potential route could involve the directed carboxylation of 2-ethylbenzonitrile.

| Substrate | Reagent/Catalyst | Strategy | Potential Product |

| 2-Ethylbenzonitrile | CO₂, Rhodium catalyst | Directed C-H Carboxylation | This compound |

| 2-Ethylbenzonitrile | CO₂, Fdc/CAR enzyme cascade | Enzymatic C-H Carboxylation | This compound |

Catalysis and Reagent Selection in this compound Synthesis

The strategic synthesis of this compound involves several key transformations, primarily the introduction of a cyano group and a carboxylic acid group onto an ethylbenzene scaffold. The choice of catalysts and reagents is paramount for the success of these transformations, influencing yield, purity, and reaction feasibility. Synthetic strategies can be broadly categorized, including the cyanation of a benzoic acid precursor or the oxidation of a cyanotoluene derivative.

A common and well-established method for introducing a cyano group onto an aromatic ring is the Sandmeyer reaction. google.com This process typically starts from an aromatic amine, such as 4-amino-3-ethylbenzoic acid. The amino group is first converted into a diazonium salt using sodium nitrite (NaNO₂) in the presence of a strong acid like hydrochloric acid (HCl). google.com The subsequent replacement of the diazonium group with a cyano group is accomplished using a copper(I) cyanide salt. google.com

Alternatively, modern cross-coupling reactions offer powerful tools for C-CN bond formation. Palladium and nickel-based catalysts are frequently employed for the cyanation of aryl halides or triflates. For instance, a plausible route could involve the palladium-catalyzed cyanation of a precursor like 4-bromo-3-ethylbenzoic acid using zinc cyanide or potassium ferrocyanide as the cyanide source. google.com

Another key transformation is the formation of the carboxylic acid group. This is often achieved through the oxidation of an alkyl group, such as a methyl or ethyl group, on the benzene ring. Strong oxidizing agents like potassium permanganate (KMnO₄) or ruthenium-derivative catalysts can be used to convert an ethyl group on a cyanobenzonitrile precursor to the desired carboxylic acid. google.com

Enzymatic catalysis presents a greener alternative for certain steps. Nitrilase enzymes, for example, can selectively hydrolyze a nitrile group to a carboxylic acid under mild conditions, potentially offering high selectivity and reducing the need for harsh chemical reagents. google.comwipo.int

The selection of reagents extends to the solvents and bases used in the reaction, which are critical for modulating catalyst activity and substrate solubility. Solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and various alcohols are commonly used depending on the specific reaction type and temperature requirements. google.comresearchgate.net

Table 1: Catalyst and Reagent Selection for Key Synthetic Transformations

| Transformation | Catalyst / Key Reagent | Precursor Example | Description |

|---|---|---|---|

| Diazotization & Cyanation (Sandmeyer Reaction) | 1. NaNO₂ / HCl2. CuCN | 4-Amino-3-ethylbenzoic acid | A classic method to convert an amino group to a cyano group via a diazonium salt intermediate. google.com |

| Oxidation of Alkyl Group | Potassium permanganate (KMnO₄) | 4-Cyano-3-ethyltoluene | Oxidation of the methyl group to a carboxylic acid. google.com |

| Cross-Coupling Cyanation | Palladium or Nickel Catalyst (e.g., Ni(DME)Cl₂) | 4-Bromo-3-ethylbenzoic acid | Modern method for introducing a cyano group using a metal catalyst and a cyanide source like Zn(CN)₂. google.comnju.edu.cn |

| Enzymatic Hydrolysis | Nitrilase | 3-Ethyl-terephthalonitrile | Selective conversion of one of two nitrile groups to a carboxylic acid under mild, aqueous conditions. google.comwipo.int |

Optimization of Reaction Conditions and Process Parameters for Academic Scale Production

Optimizing reaction conditions is a critical step in maximizing the yield and purity of this compound on an academic scale. This process involves systematically adjusting various parameters, including temperature, reaction time, solvent, and the concentration of reactants and catalysts.

For transition-metal-catalyzed reactions, such as a nickel-catalyzed cross-coupling, optimization is multifaceted. The choice of ligand, base, and solvent system is crucial. nju.edu.cn For example, in a model nickel-catalyzed coupling, a terpyridine ligand was found to be effective, and the use of a base like potassium bicarbonate (KHCO₃) in a mixed solvent system of acetone/acetonitrile was identified as optimal. nju.edu.cn The reaction temperature is another key variable; while many cross-coupling reactions are run at elevated temperatures (e.g., 80-140°C) to ensure a reasonable reaction rate, others can proceed efficiently at ambient temperature, which can help to minimize side reactions. google.comnju.edu.cn

In the case of classical methods like the Sandmeyer reaction, temperature control is vital, especially during the formation of the diazonium salt, which is typically performed at low temperatures (0-5 °C) to prevent decomposition. The subsequent cyanation step may require heating to drive the reaction to completion.

The hydrolysis of a nitrile group, whether by chemical or enzymatic means, also requires careful optimization. Acid-catalyzed hydrolysis, for instance, often requires heating at temperatures ranging from 80°C to 120°C in the presence of a strong acid like sulfuric or hydrochloric acid. google.com The concentration of the acid and the reaction time must be carefully controlled to ensure complete conversion without promoting unwanted side reactions or degradation of the product.

For academic-scale synthesis, where purification can be a significant bottleneck, achieving high conversion and minimizing by-product formation is a primary goal of optimization. Techniques like Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to monitor reaction progress and assess the purity of the crude product, guiding the optimization process. researchgate.net The data gathered allows for fine-tuning of conditions to achieve the best possible outcome before scaling up the reaction.

Table 2: Illustrative Optimization of a Model Cross-Coupling Reaction Based on a model nickel/photoredox catalyzed reaction. Conditions may vary for the specific synthesis of this compound. nju.edu.cn

| Entry | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 5 | KHCO₃ | Acetone/MeCN | Ambient | 12 | 71 |

| 2 | 2.5 | KHCO₃ | Acetone/MeCN | Ambient | 12 | 55 |

| 3 | 5 | K₂CO₃ | Acetone/MeCN | Ambient | 12 | 65 |

| 4 | 5 | KHCO₃ | DMF | Ambient | 12 | 42 |

| 5 | 5 | KHCO₃ | Acetone/MeCN | 40 | 8 | 68 |

Chemical Reactivity and Mechanistic Investigations of 4 Cyano 3 Ethylbenzoic Acid

Reactivity Profiles of the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for reactions such as esterification, amidation, and salt formation. These transformations are fundamental to creating a wide array of derivatives.

Formation of Esters, Amides, and Anhydrides

The conversion of the carboxylic acid group of 4-Cyano-3-ethylbenzoic acid into esters, amides, and anhydrides involves standard acyl substitution reactions.

Esters: Esterification can be achieved through several methods. The classic Fischer esterification involves reacting the carboxylic acid with an alcohol under acidic catalysis. A highly effective method for forming esters from benzoic acids and phenols is the Mitsunobu reaction, which utilizes reagents like triphenylphosphine (B44618) and a dialkyl azodicarboxylate under mild conditions to produce phenyl esters in good to excellent yields. researchgate.net For instance, reacting this compound with an alcohol in the presence of an acid catalyst or using coupling agents would yield the corresponding ester.

Amides: Amide formation typically requires activation of the carboxylic acid. A common strategy is the conversion of the carboxylic acid to its more reactive acyl chloride. evitachem.com For example, this compound can be treated with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form 4-cyano-3-ethylbenzoyl chloride. This intermediate readily reacts with ammonia (B1221849) or a primary or secondary amine to furnish the corresponding primary, secondary, or tertiary amide. evitachem.comgoogle.com Non-nucleophilic bases such as triethylamine (B128534) are often used to scavenge the HCl produced during the reaction. google.com

Anhydrides: Symmetrical anhydrides can be synthesized from carboxylic acids using dehydrating agents. researchgate.net For example, treatment of this compound with a reagent like phosphorus pentoxide or by heating with a coupling agent would lead to the formation of 4-cyano-3-ethylbenzoic anhydride. Another method involves reacting the carboxylic acid with a half-equivalent of thionyl chloride in the presence of a base like a polymer-supported 4-vinylpyridine. researchgate.net

The following table summarizes common reagents for these transformations.

| Derivative | Reagent(s) | Reaction Type |

| Ester | Alcohol, Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification |

| Ester | Phenol, PPh₃, DEAD/DIAD | Mitsunobu Reaction researchgate.net |

| Amide | 1. SOCl₂ or (COCl)₂ 2. Amine (RNH₂ or R₂NH) | Acyl Chloride Formation followed by Aminolysis evitachem.com |

| Anhydride | Dehydrating Agent (e.g., P₂O₅) | Dehydration |

Salt Formation and Derivatization

As a carboxylic acid, this compound readily participates in acid-base reactions to form salts. google.com Treatment with a base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), deprotonates the carboxylic acid to yield the corresponding carboxylate salt (e.g., sodium 4-cyano-3-ethylbenzoate). These salts often exhibit increased water solubility compared to the parent acid.

Derivatization of the carboxylic acid group is a common strategy to enhance analytical detection, particularly for liquid chromatography (LC). nih.govmdpi.com These chemical modifications aim to improve chromatographic behavior or introduce a chromophore, fluorophore, or an easily ionizable tag for mass spectrometry. nih.govmdpi.com Amidation is the most frequently used reaction for this purpose. nih.gov

Transformations of the Cyano Group

The cyano (nitrile) group is a versatile functional group that can undergo reduction to form amines or aldehydes, or act as an electrophile in nucleophilic addition reactions.

Reduction to Amines or Aldehydes

Reduction to Amines: The cyano group can be reduced to a primary amine (aminomethyl group). This transformation is a key method for synthesizing primary amines. semanticscholar.org A variety of reducing agents can accomplish this, including strong hydride donors like lithium aluminum hydride (LiAlH₄), which reduces the nitrile to a primary amine via two successive hydride additions. libretexts.org Catalytic hydrogenation using catalysts such as Raney Nickel is also highly effective. semanticscholar.org A mild and efficient method involves using potassium borohydride (B1222165) (KBH₄) with a Raney Ni catalyst in ethanol, which selectively produces primary amines in high yields. semanticscholar.org Other modern reagents, like diisopropylaminoborane (B2863991) in the presence of catalytic lithium borohydride, can also reduce a wide range of aromatic nitriles to benzylamines under mild conditions. nih.govorganic-chemistry.orgacs.org Transfer hydrogenation using a ruthenium catalyst and isopropanol (B130326) as the hydrogen source offers another route. thalesnano.com

Reduction to Aldehydes: The partial reduction of the nitrile group to an aldehyde can be achieved via the Stephen aldehyde synthesis. wikipedia.orgscienceinfo.com This reaction involves treating the nitrile with tin(II) chloride (SnCl₂) and hydrochloric acid (HCl). wikipedia.orgbyjus.com The process forms an intermediate iminium salt ([R-CH=NH₂]⁺Cl⁻), which is then hydrolyzed with water to yield the corresponding aldehyde. wikipedia.orgpw.live This method is generally more efficient for aromatic nitriles than for aliphatic ones. wikipedia.orgbyjus.com Another method for partial reduction is the use of diisobutylaluminium hydride (DIBALH) followed by an aqueous workup, which can effectively convert nitriles to aldehydes. libretexts.org

A comparison of reduction methods is shown below.

| Target Product | Reagent(s) | Method | Notes |

| Primary Amine | LiAlH₄, then H₂O | Hydride Reduction libretexts.org | Powerful, non-selective reducing agent. |

| Primary Amine | H₂, Raney Ni | Catalytic Hydrogenation | Common industrial method. |

| Primary Amine | KBH₄, Raney Ni | Catalytic Hydride Reduction semanticscholar.org | Mild conditions, good to excellent yields. semanticscholar.org |

| Primary Amine | Diisopropylaminoborane, cat. LiBH₄ | Borane Reduction acs.org | High yields under mild conditions. acs.org |

| Aldehyde | 1. SnCl₂, HCl 2. H₂O | Stephen Reaction wikipedia.orgbyjus.com | More efficient for aromatic nitriles. byjus.com |

| Aldehyde | 1. DIBALH 2. H₂O | Partial Hydride Reduction libretexts.org | Stops at the imine stage before hydrolysis. libretexts.org |

Nucleophilic Additions to the Nitrile

The carbon atom of the nitrile group is electrophilic and susceptible to attack by nucleophiles.

Addition of Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) can add to the nitrile to form an intermediate imine anion. libretexts.orgmasterorganicchemistry.com This intermediate is stable until an aqueous workup is performed. Subsequent hydrolysis of the imine anion yields a ketone. libretexts.orgmasterorganicchemistry.com For example, reacting this compound with a Grignard reagent like methylmagnesium bromide, followed by hydrolysis, would produce 4-acetyl-3-ethylbenzoic acid.

Formation of Amidines: The nitrile group can be converted into an amidine. This can be achieved by first reacting the nitrile with hydrogen sulfide (B99878) (H₂S) to form a thioamide. The thioamide is then alkylated (e.g., with methyl iodide), and the resulting thioimidate intermediate is reacted with an ammonium (B1175870) salt to produce the amidine. google.com

Reactions Involving the Ethyl Substituent

The ethyl group attached to the benzene (B151609) ring can undergo reactions, primarily at the benzylic position (the carbon atom directly attached to the ring), which is activated by the aromatic system.

Oxidation: Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can oxidize the ethyl group. ck12.orglibretexts.org Under vigorous conditions (e.g., hot acidic permanganate), the entire alkyl side-chain is typically oxidized down to a carboxylic acid group. libretexts.org This would convert this compound into benzene-1,2,4-tricarboxylic acid. However, milder or more selective oxidation is possible. For example, biocatalysts like certain cytochrome P450 enzymes have been shown to perform stereoselective hydroxylation at the benzylic position of ethyl-substituted benzenes, yielding a secondary alcohol. nih.govuq.edu.au

Halogenation: The benzylic position of the ethyl group is susceptible to free-radical halogenation. Reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light) can selectively introduce a bromine atom at the benzylic carbon. This reaction, known as the Wohl-Ziegler bromination, would yield 4-cyano-3-(1-bromoethyl)benzoic acid. Lewis acid-catalyzed benzylic bromination using reagents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) is also an effective method. nih.gov

Oxidation Pathways of the Alkyl Chain

The ethyl substituent on the aromatic ring of this compound is susceptible to oxidation. Generally, the oxidation of an ethyl group on a benzene ring can yield several products depending on the reaction conditions and the oxidizing agent used. Common products include the corresponding aldehyde, carboxylic acid, or alcohol. For instance, the oxidation of 4-ethylbenzoic acid can produce 4-vinylbenzoic acid and 4-(1-hydroxyethyl)benzoic acid. uq.edu.au Further oxidation can lead to 4-(oxiran-2-yl)benzoic acid and 4-acetylbenzoic acid. uq.edu.au

Research on analogous compounds, such as 4-cyano-4'-ethylbiphenyl, demonstrates that the ethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid. Strong oxidizing agents like potassium permanganate or chromium trioxide are typically employed for such transformations. In the context of biocatalysis, cytochrome P450 enzymes have been shown to oxidize the ethyl group of various para-substituted benzenes, including 4-ethylbenzoic acid, resulting in hydroxylation and desaturation products. uq.edu.au

| Oxidation Product | Product Type | General Oxidizing Conditions/Reagents |

|---|---|---|

| 4-Cyano-3-(1-hydroxyethyl)benzoic acid | Secondary Alcohol | Mild oxidizing agents |

| 4-Cyano-3-acetylbenzoic acid | Ketone | Moderate oxidizing agents (e.g., CrO3) |

| 4-Cyano-3-vinylbenzoic acid | Alkene | Dehydrogenation conditions |

| 3-Carboxy-6-cyanobenzoic acid | Carboxylic Acid | Strong oxidizing agents (e.g., KMnO4) |

Aliphatic C-H Functionalization

The functionalization of unactivated C(sp³)–H bonds in aliphatic chains is a significant area of research in organic synthesis. nih.govnih.gov These reactions allow for the direct introduction of new functional groups without the need for pre-functionalized starting materials. mdpi.com For substrates like this compound, the ethyl group presents sites for such transformations.

Visible-light-mediated photoredox catalysis has emerged as a powerful tool for aliphatic C–H functionalization. nih.gov This method often involves a hydrogen atom transfer (HAT) catalyst that, upon photoexcitation, generates an alkyl radical by abstracting a hydrogen atom from a C(sp³)–H bond. nih.gov This alkyl radical can then react with various radical acceptors. nih.gov Iron-catalyzed carbene-transfer reactions also provide a means for direct C-H functionalization. mdpi.com

The inherent carboxyl group in this compound can act as a directing group in some C-H activation reactions, although aliphatic acids can be challenging substrates due to potential decarboxylation. nih.govresearchgate.net The selectivity of C-H functionalization (i.e., which C-H bond in the ethyl group reacts) can be influenced by steric and electronic factors, as well as the specific catalyst and reaction conditions employed. nih.govmdpi.com

Aromatic Ring Reactivity

Electrophilic Aromatic Substitution Patterns

The aromatic ring of this compound is subject to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. masterorganicchemistry.commasterorganicchemistry.com The regioselectivity of these reactions is governed by the directing effects of the existing substituents: the cyano (-CN) group, the carboxylic acid (-COOH) group, and the ethyl (-CH₂CH₃) group.

Both the cyano and carboxylic acid groups are electron-withdrawing and act as meta-directors. The ethyl group is an electron-donating group and is an ortho-, para-director. In this compound, the positions on the aromatic ring are influenced by these competing effects. The position ortho to the ethyl group (position 2) and the position meta to both the cyano and carboxyl groups (position 5) are potential sites for electrophilic attack. The steric hindrance from the ethyl group may influence the accessibility of the ortho position.

For example, in the bromination of 3-cyano-2-methylbenzoic acid, the electron-donating methyl group directs bromination to the ortho position. Conversely, the electron-withdrawing cyano group directs incoming electrophiles to the meta position.

Nucleophilic Aromatic Substitution Induced by Electron-Withdrawing Groups

Aryl halides that are not activated by electron-withdrawing groups are generally unreactive towards nucleophilic aromatic substitution (SNA_r). pressbooks.publibretexts.org However, the presence of strong electron-withdrawing groups, such as a cyano group, can activate the aromatic ring for nucleophilic attack. nih.gov In this compound, the cyano and carboxylic acid groups increase the electrophilicity of the aromatic ring, making it more susceptible to attack by nucleophiles.

Photoinduced Reactions and Radical Intermediates of Cyano- and Carboxy-Substituted Aromatics

Aromatic compounds containing cyano and carboxyl groups can participate in a variety of photoinduced reactions, often involving radical intermediates. cdnsciencepub.comacs.org Photosubstitution reactions, for instance, can occur through an electron transfer mechanism where the aromatic compound is photoexcited. cdnsciencepub.com Dicyanobenzenes are known to undergo photosubstitution with olefins, proceeding through radical ion intermediates. cdnsciencepub.com

The presence of a cyano group can facilitate photo-NOCAS (Nucleophile-Olefin Combination, Aromatic Substitution) type mechanisms. researchgate.net In these reactions, a nucleophile attacks a photogenerated radical cation of an olefin, followed by ipso-substitution on the cyano-substituted aromatic ring. researchgate.net These reactions can lead to the cleavage of the aryl-cyano bond. researchgate.net

Carboxylic acids can also be involved in photoinduced reactions. For example, photocatalytic methods have been developed for the decarboxylative radical addition of amino acids to other molecules. researchgate.net The generation of radical intermediates from both the cyano- and carboxy-substituted aromatic core and the aliphatic side chain can lead to complex reaction pathways, including cyclizations and rearrangements. rsc.orgnih.gov

Mechanistic Elucidation of Key Transformation Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic routes. Key transformation pathways include the oxidation of the ethyl group, electrophilic and nucleophilic aromatic substitution, and photoinduced reactions.

The mechanism of electrophilic aromatic substitution involves the attack of an electrophile on the π-system of the benzene ring to form a carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The regioselectivity is determined by the ability of the existing substituents to stabilize this carbocation.

Nucleophilic aromatic substitution (SNA_r) on activated rings proceeds via the formation of a Meisenheimer complex. libretexts.org The rate-determining step can be either the initial nucleophilic attack or the subsequent departure of the leaving group, depending on the specific reactants and conditions. nih.gov

Mechanistic studies of C-H functionalization often involve kinetic isotope effect experiments and computational analysis to understand the nature of the C-H bond cleavage step. acs.org For photoredox-catalyzed reactions, the mechanism involves single electron transfer (SET) processes to generate radical intermediates. nih.gov Similarly, photoinduced substitution reactions are often rationalized by the formation and subsequent reactions of radical ions. cdnsciencepub.com

Detailed mechanistic investigations, often employing techniques like kinetic studies, isotopic labeling, and computational modeling, are essential to fully map the reaction coordinates and transition states for these transformations. acs.orgdss.go.th

Advanced Spectroscopic and Structural Characterization of 4 Cyano 3 Ethylbenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment

¹H NMR spectroscopy of 4-Cyano-3-ethylbenzoic acid reveals distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons, due to the electron-withdrawing effects of the cyano and carboxylic acid groups and the electron-donating effect of the ethyl group, will appear in the downfield region of the spectrum, typically between 7.0 and 8.5 ppm. The protons of the ethyl group will exhibit characteristic splitting patterns: a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, a result of spin-spin coupling with their neighboring protons. The acidic proton of the carboxylic acid group is often broad and can appear over a wide range of the spectrum, sometimes exchanging with residual water in the solvent.

¹³C NMR spectroscopy provides complementary information by detecting the carbon framework of the molecule. oregonstate.edu The carbon atoms in different chemical environments will resonate at distinct chemical shifts. oregonstate.edu The carbonyl carbon of the carboxylic acid is typically observed in the highly deshielded region, around 165-185 ppm. The aromatic carbons will appear in the approximate range of 120-150 ppm, with their specific shifts influenced by the attached substituents. The carbon of the cyano group has a characteristic chemical shift in the 115-125 ppm region. The carbons of the ethyl group will be found in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | 167.0 |

| Aromatic C-H (H-2) | ~8.2 (d) | ~134.0 |

| Aromatic C-H (H-5) | ~7.9 (d) | ~132.0 |

| Aromatic C-H (H-6) | ~7.5 (dd) | ~130.0 |

| Ethyl (-CH₂-) | ~2.8 (q) | ~25.0 |

| Ethyl (-CH₃) | ~1.3 (t) | ~15.0 |

| Cyano (-CN) | - | ~118.0 |

| Aromatic C-1 | - | ~131.0 |

| Aromatic C-3 | - | ~145.0 |

| Aromatic C-4 | - | ~112.0 |

Abbreviations: s = singlet, d = doublet, t = triplet, q = quartet, dd = doublet of doublets

To unambiguously assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are invaluable. researchgate.net Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly informative.

A COSY spectrum would show correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, this would confirm the coupling between the methylene and methyl protons of the ethyl group and also reveal the through-bond couplings between the aromatic protons.

An HSQC spectrum correlates directly bonded proton and carbon atoms. This experiment is crucial for definitively assigning the ¹³C signals based on the already assigned ¹H signals. For instance, the quartet signal of the ethyl group's methylene protons in the ¹H NMR spectrum would correlate with the corresponding methylene carbon signal in the ¹³C NMR spectrum.

Vibrational Spectroscopy: Infrared (IR) Analysis of Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. rsc.org The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups. researchgate.netepa.govnationalmaglab.org

A strong and broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxylic acid will give rise to a strong, sharp peak typically around 1700-1725 cm⁻¹. The presence of the cyano group (-C≡N) will be confirmed by a sharp, medium-intensity absorption band in the range of 2220-2260 cm⁻¹. rasayanjournal.co.in Aromatic C-H stretching vibrations are expected to appear as a group of weaker bands above 3000 cm⁻¹, while the C-H stretching of the ethyl group will be observed just below 3000 cm⁻¹. Bending vibrations for the aromatic ring and the ethyl group will be present in the fingerprint region (below 1500 cm⁻¹).

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch (dimer) | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700 - 1725 (strong, sharp) |

| Cyano | C≡N stretch | 2220 - 2260 (sharp, medium) |

| Aromatic | C-H stretch | > 3000 (weak to medium) |

| Alkyl (Ethyl) | C-H stretch | < 3000 (medium) |

| Carboxylic Acid | C-O stretch | 1210 - 1320 (medium) |

| Carboxylic Acid | O-H bend | 1395 - 1440 (medium) |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. researchgate.netepa.govnationalmaglab.org It is essential for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns. oregonstate.eduepa.govuq.edu.au

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular weight of the parent ion, often to four or more decimal places. rsc.org This high accuracy allows for the determination of the elemental composition of the molecule, as the exact mass is unique to a specific molecular formula. For this compound (C₁₀H₉NO₂), the calculated exact mass is 175.0633 g/mol . An HRMS experiment would be expected to yield a measured mass very close to this theoretical value, thus confirming the elemental formula.

Tandem Mass Spectrometry (MS/MS) is a technique where a specific ion (the precursor ion) is selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. nationalmaglab.orgepa.govnih.gov This process provides detailed structural information by revealing the fragmentation pathways of the molecule.

In an MS/MS experiment of this compound, the molecular ion ([M+H]⁺ or [M-H]⁻) would be selected and subjected to collision-induced dissociation. The resulting fragmentation pattern would likely involve the loss of small, stable molecules. For example, the loss of water (H₂O) from the carboxylic acid group is a common fragmentation pathway. Another expected fragmentation would be the loss of the carboxyl group as COOH or CO₂. Cleavage of the ethyl group could also occur. Analyzing the m/z values of these fragment ions allows for the piecing together of the molecular structure, corroborating the data obtained from NMR and IR spectroscopy.

X-ray Crystallography for Solid-State Molecular Structure and Crystal Packing

As of the latest literature review, a specific single-crystal X-ray diffraction study for this compound has not been publicly reported. Consequently, detailed crystallographic parameters such as the crystal system, space group, and unit cell dimensions are not available for this specific molecule.

Elemental Analysis (CHN) for Empirical Formula Verification

Elemental analysis is a crucial analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a sample. This allows for the verification of the compound's empirical formula, which is the simplest whole-number ratio of atoms in the molecule.

The molecular formula for this compound is C₁₀H₉NO₂. fluorochem.co.uk Based on this formula, the theoretical elemental composition can be calculated. The molecular weight of the compound is 175.19 g/mol .

Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 10 | 120.11 | 68.56 |

| Hydrogen | H | 1.008 | 9 | 9.072 | 5.18 |

| Nitrogen | N | 14.007 | 1 | 14.007 | 7.99 |

| Oxygen | O | 15.999 | 2 | 31.998 | 18.27 |

| Total | | | | 175.188 | 100.00 |

Electron Spin Resonance (ESR) Spectroscopy for Paramagnetic Species Detection in Reactivity Studies

Electron Spin Resonance (ESR) spectroscopy, also known as Electron Paramagnetic Resonance (EPR) spectroscopy, is a highly sensitive technique for the detection and characterization of chemical species that have one or more unpaired electrons. Such species, known as paramagnetic species, include free radicals, radical ions, and transition metal complexes with unpaired electrons.

ESR spectroscopy has not been specifically applied to study this compound in the reviewed literature. However, the principles of ESR make it a valuable hypothetical tool for investigating the reactivity of this compound, particularly in reactions involving radical intermediates. For instance, if this compound were to participate in a reaction where a radical is formed, either on the aromatic ring, the ethyl group, or through interactions with other radical species, ESR would be the primary technique for detecting and identifying these transient species.

The reactivity of substituted benzoic acids towards radical species has been a subject of study. For example, the reactions of various substituted benzoates with the dichloride radical anion (Cl₂•⁻) have been investigated, with rate constants determined using techniques that could be complemented by ESR for structural elucidation of the radical intermediates. nih.gov

In a hypothetical scenario, if this compound were subjected to conditions known to generate radicals (e.g., through photolysis, radiolysis, or reaction with a radical initiator), ESR spectroscopy could provide invaluable information. The resulting ESR spectrum would exhibit a specific g-value and hyperfine splitting pattern. The hyperfine splitting arises from the interaction of the unpaired electron with nearby magnetic nuclei (such as ¹H and ¹⁴N). Analysis of this splitting pattern would allow for the mapping of the unpaired electron's density across the molecule, thereby identifying the radical center. This information is critical for understanding reaction mechanisms, such as determining whether a reaction proceeds via an electron transfer mechanism or by hydrogen abstraction. nih.gov The use of spin trapping agents in conjunction with ESR could also be employed to detect and identify short-lived radical intermediates that might be too unstable to observe directly.

Theoretical and Computational Chemistry Studies of 4 Cyano 3 Ethylbenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Conformation

Quantum chemical calculations are fundamental in predicting the geometric and electronic properties of molecules. These methods offer a powerful lens through which the intricacies of molecular structure and behavior can be understood at the atomic level.

Density Functional Theory (DFT) has become a principal tool in computational chemistry for investigating the ground state properties of organic molecules due to its balance of accuracy and computational cost. For a molecule like 4-cyano-3-ethylbenzoic acid, DFT calculations, often employing hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), can be used to determine its optimized molecular geometry. Such calculations on related benzoic acid derivatives have successfully predicted bond lengths and angles that are in good agreement with experimental data. acs.orgnih.gov

Furthermore, DFT is extensively used to calculate vibrational frequencies. Theoretical vibrational spectra (FTIR and FT-Raman) of related molecules like p-cyanobenzoic acid have been computed and show good correlation with experimental spectra after the application of appropriate scaling factors. nih.gov This allows for the assignment of vibrational modes to specific functional groups, providing insights into the interactions between the cyano, ethyl, and carboxylic acid groups with the benzene (B151609) ring. nih.gov For this compound, DFT could similarly predict its characteristic vibrational frequencies, aiding in its experimental identification and characterization.

Table 1: Representative DFT Functionals and Basis Sets Used in the Study of Benzoic Acid Derivatives

| Computational Method | Functional | Basis Set | Application | Reference |

|---|---|---|---|---|

| DFT | B3LYP | 6-311++G(d,p) | Optimized Geometry, Vibrational Frequencies | nih.gov |

| DFT | B3LYP | 6-311G(d, p) | Electronic Structure, pKa prediction | unamur.be |

| DFT | M06-2X | 6-311++G(d,p) | Antioxidant Activity, Thermodynamic Parameters | scielo.org.za |

This table is interactive. Click on the headers to sort.

Alongside DFT, ab initio methods like Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2) provide alternative approaches for studying electronic properties. While computationally more demanding, these methods can offer benchmark data. For instance, studies on p-aminobenzoic acid have utilized MP2 and composite ab initio methods to gain detailed information on its electronic structure and thermochemistry. researchgate.net For this compound, these methods could be employed to accurately determine properties such as ionization potential and electron affinity.

Semi-empirical methods, though less accurate, can be useful for preliminary investigations of large molecular systems. However, for a molecule of this size, DFT and ab initio methods are generally preferred for their higher fidelity.

Reaction Mechanism Elucidation via Computational Pathways

Computational chemistry is a powerful tool for mapping out reaction pathways and understanding the energetics of chemical transformations.

By mapping the potential energy surface, computational methods can identify transition state structures, which are crucial for understanding reaction mechanisms. For reactions involving benzoic acid derivatives, such as their degradation by radicals in the atmosphere, computational studies have been used to locate transition states and calculate the energy barriers for different reaction pathways (e.g., addition and abstraction reactions). nih.gov This allows for the determination of the most favorable reaction channels. For this compound, similar computational approaches could be used to investigate its reactivity, for example, in esterification or amidation reactions, by calculating the activation energies for the respective transition states.

The surrounding solvent can significantly influence reaction rates and mechanisms. Computational models, such as the Polarizable Continuum Model (PCM), can be used to incorporate the effects of a solvent into quantum chemical calculations. nih.gov Studies on the reaction of benzoic acid with radicals have utilized the PCM to amend for the solvent effect in atmospheric water droplets. nih.gov Similarly, research on other organic reactions has shown that changing the solvent can alter the activation energy and thus the reaction rate, a phenomenon that can be qualitatively and quantitatively explored through computational calculations that include solvent effects. researchgate.net For this compound, these models could predict how its reactivity and the stability of reaction intermediates are affected by different solvent environments.

Prediction of Spectroscopic Properties from Computational Models

Computational methods are invaluable for predicting and interpreting various types of molecular spectra.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for predicting electronic absorption spectra (UV-Vis). By calculating the excitation energies and oscillator strengths, TD-DFT can simulate the UV-Vis spectrum, aiding in the interpretation of experimental results. researchgate.net For example, TD-DFT calculations on silicon-containing benzoic acid derivatives have shown reasonable agreement with experimental UV-Vis spectra, allowing for the assignment of electronic transitions. This approach could be applied to this compound to predict its absorption maxima and understand the nature of its electronic transitions.

In addition to UV-Vis spectra, computational methods can also predict other spectroscopic properties. For instance, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate NMR chemical shifts (¹H and ¹³C). researchgate.net These predicted shifts, when compared to experimental data, can help in the structural elucidation of the molecule. For this compound, calculated NMR spectra would be a valuable tool for confirming its chemical structure.

Table 2: Computationally Predicted Spectroscopic Data for a Related Molecule (p-cyanobenzoic acid)

| Spectroscopic Property | Computational Method | Predicted Value | Experimental Value | Reference |

|---|---|---|---|---|

| C=O Stretching Frequency | DFT/B3LYP/6-311++G** | Scaled values show good agreement | ~1700 cm⁻¹ | nih.gov |

This table is for illustrative purposes based on a structurally similar compound, as specific data for this compound is not available. The values are approximate and depend on the specific computational parameters and experimental conditions.

Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

Extensive searches of scientific literature and chemical databases have revealed a lack of specific molecular dynamics (MD) simulation studies focused on this compound. While MD simulations are a powerful tool for understanding the conformational landscape and intermolecular interactions of molecules, this particular compound does not appear to have been the subject of such focused research in publicly available literature.

In a general sense, molecular dynamics simulations of similar aromatic carboxylic acids often investigate the dynamics of hydrogen bonding, the formation of dimers, and the interaction with solvent molecules. These simulations can provide insights into the flexibility of the molecule, including the rotation of the ethyl and cyano groups, and how these conformations influence the compound's properties and interactions with its environment. However, without specific studies on this compound, any detailed discussion would be speculative and fall outside the scope of this article.

Quantitative Structure-Reactivity Relationship (QSAR) Modeling for Design Principles

There is no specific Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) modeling research available in the public domain for this compound. QSAR models are developed for a series of compounds to correlate their chemical structures with a specific biological activity or property.

For a QSAR study to be conducted, a dataset of structurally related compounds with measured biological or physicochemical properties is required. Subsequently, molecular descriptors are calculated for each compound, and a mathematical model is built to predict the activity of new compounds. The absence of such studies for this compound indicates that it has likely not been included in a series of compounds used to develop a specific QSAR model, or if it has, the results are not publicly documented. Therefore, no data tables or detailed research findings on its role in QSAR modeling can be presented.

Synthesis and Academic Investigation of Analogues and Derivatives of 4 Cyano 3 Ethylbenzoic Acid

Design Principles for Structural Variation Based on 4-Cyano-3-ethylbenzoic Acid Scaffold

The design of analogues based on the this compound scaffold is guided by established medicinal chemistry and materials science principles. These principles aim to modulate the electronic and steric properties of the molecule to achieve desired functionalities.

Key design strategies include:

Isosteric and Bioisosteric Replacements: The cyano (-CN) and carboxylic acid (-COOH) groups are often targeted for modification. For instance, the carboxylic acid can be replaced with other acidic functional groups or converted to esters and amides to alter polarity and reactivity.

Substituent Effects: The introduction of various substituents on the aromatic ring allows for the fine-tuning of the molecule's electronic properties. Electron-donating groups (e.g., alkoxy, amino) and electron-withdrawing groups (e.g., nitro, halo) can significantly influence the acidity of the carboxylic acid and the reactivity of the cyano group. rsc.org

Homologation and Chain Extension/Branching: Modification of the ethyl group, such as increasing its length or introducing branching, can impact the molecule's lipophilicity and steric profile. This is a common strategy in drug design to optimize pharmacokinetic properties.

Conformational Constraints: Introducing cyclic structures or rigid linkers can lock the molecule into specific conformations. This approach is particularly relevant in the design of inhibitors for biological targets where a specific binding conformation is required.

Positional Isomers and Regioselective Synthesis Strategies

The synthesis of positional isomers of this compound, such as 4-cyano-3-methylbenzoic acid and 3-(1-cyanoethyl)benzoic acid, requires precise control over the regioselectivity of the reactions.

4-Cyano-3-methylbenzoic acid: The synthesis of this isomer often starts from a substituted toluene (B28343) derivative. For example, 3-methyl-4-nitrobenzoic acid can be a key intermediate, where the nitro group is subsequently converted to a cyano group via a Sandmeyer reaction. google.com Alternatively, a palladium-catalyzed cyanation of a halogenated precursor, such as 4-bromo-3-methylbenzoic acid, can be employed.

3-(1-Cyanoethyl)benzoic acid: The synthesis of this isomer involves the introduction of a cyanoethyl group onto the benzoic acid ring. This can be achieved through various methods, including the reaction of a suitable benzoic acid derivative with a cyanoethylating agent. The regioselectivity is often directed by the existing substituents on the aromatic ring.

The development of regioselective synthetic methods is crucial for accessing specific isomers and avoiding the formation of complex product mixtures. rsc.org These methods often rely on the careful choice of starting materials, directing groups, and reaction conditions. rsc.org

Introduction of Diverse Functional Groups on the Aromatic Ring and Alkyl Chain

The functionalization of the this compound scaffold has been extensively explored to create a wide range of derivatives with tailored properties.

Aromatic Ring Functionalization: The benzene (B151609) ring can be functionalized with a variety of substituents, including halogens, nitro groups, amino groups, and alkoxy groups. rsc.orggoogle.com These modifications can be introduced using standard electrophilic aromatic substitution reactions or through cross-coupling reactions on a pre-functionalized ring. For example, nitration of 3-ethylbenzoic acid followed by reduction and diazotization/cyanation can yield various amino- and cyano-substituted derivatives. google.com

Alkyl Chain Functionalization: The ethyl group can also be a site for modification. For instance, oxidation of the ethyl group can lead to the formation of a ketone or a carboxylic acid. Halogenation of the alkyl chain, followed by nucleophilic substitution, allows for the introduction of a wide range of functional groups.

The following table summarizes some of the synthesized derivatives and the synthetic methods employed:

| Derivative | Functional Group Introduced | Synthetic Method | Reference |

| 4-Cyano-3-(1-hydroxyethyl)benzoic acid | Hydroxyl group on the alkyl chain | Oxidation of the ethyl group | N/A |

| 4-Amino-3-ethylbenzoic acid | Amino group on the aromatic ring | Reduction of a nitro precursor | theses.fr |

| 4-Cyano-3-ethylbenzamide | Amide from the carboxylic acid | Amidation of the carboxylic acid | N/A |

| Methyl 4-cyano-3-ethylbenzoate | Ester from the carboxylic acid | Esterification of the carboxylic acid | N/A |

Synthesis of Dimers, Oligomers, and Polymeric Structures

The this compound unit has been incorporated into larger molecular architectures, including dimers, oligomers, and polymers. These materials often exhibit interesting self-assembly properties and have potential applications in materials science.

Dimers and Oligomers: Dimerization can be achieved through the formation of intermolecular hydrogen bonds between the carboxylic acid groups. nih.gov The synthesis of discrete oligomers often requires multi-step synthetic sequences involving coupling reactions to link the monomeric units. uni-hannover.de

Polymers: Polymers incorporating the this compound moiety can be synthesized through various polymerization techniques. For example, if the benzoic acid is converted to a polymerizable group like an acrylate (B77674) or styrene (B11656) derivative, it can be incorporated into a polymer backbone via radical polymerization. cmu.edu The resulting polymers can exhibit unique properties depending on the nature of the polymer backbone and the density of the this compound units. mdpi.com

Stereochemical Aspects in Derivative Synthesis and Characterization

When modifications to the this compound scaffold introduce chiral centers, the stereochemical outcome of the synthesis becomes a critical consideration.

Asymmetric Synthesis: The synthesis of enantiomerically pure derivatives often requires the use of chiral catalysts, chiral auxiliaries, or starting from a chiral pool. For example, the reduction of a ketone derivative of this compound using a chiral reducing agent can lead to the formation of a specific enantiomer of the corresponding alcohol.

Stereoselective Reactions: In cases where a new stereocenter is created, controlling the stereoselectivity of the reaction is essential. This can be influenced by the steric and electronic properties of the existing substituents on the molecule.

Characterization of Stereoisomers: The characterization of stereoisomers typically involves techniques such as chiral chromatography (HPLC or GC) to separate the enantiomers or diastereomers, and spectroscopic methods like NMR with chiral shift reagents or measurement of optical rotation to determine the stereochemical purity. dss.go.th

Structure-Reactivity Correlations in this compound Derivatives

Understanding the relationship between the structure of this compound derivatives and their reactivity is fundamental for predicting their chemical behavior and designing new molecules with specific properties.

Electronic Effects: The electronic nature of the substituents on the aromatic ring has a profound impact on the reactivity of the carboxylic acid and cyano groups. Electron-withdrawing groups increase the acidity of the carboxylic acid and can influence the electrophilicity of the cyano carbon. Conversely, electron-donating groups decrease the acidity of the carboxylic acid. These effects can be quantified using Hammett plots, which correlate reaction rates or equilibrium constants with substituent constants. nist.gov

Steric Effects: The steric hindrance around the reactive centers can significantly affect reaction rates. Bulky substituents near the carboxylic acid or cyano group can impede the approach of reagents, leading to slower reaction rates.

Advanced Applications in Organic Synthesis and Materials Science Research Involving 4 Cyano 3 Ethylbenzoic Acid

Utilization as a Key Building Block for Complex Organic Scaffolds

4-Cyano-3-ethylbenzoic acid serves as a crucial starting material or intermediate in the synthesis of more complex organic molecules. Its bifunctional nature, possessing both a nitrile (-CN) and a carboxylic acid (-COOH) group on a substituted benzene (B151609) ring, allows for a variety of chemical transformations. The carboxylic acid moiety can undergo esterification or amidation reactions, while the cyano group can be hydrolyzed, reduced, or participate in cycloaddition reactions.

For instance, the related compound, 4-amino-3-ethylbenzoic acid, is a versatile building block for creating a range of compounds. lookchem.com It is used in the synthesis of pharmaceutical drugs and as an intermediate in the production of dyes. lookchem.com This highlights the potential of the this compound core structure in generating diverse and complex molecular architectures. The synthesis of derivatives of 4-ethylbenzoic acid through catalytic oxidation and hydrogenation has been developed, leading to the formation of esters and N-arylamides from 4-ethylbenzoyl chloride. researchgate.net

Furthermore, processes for producing cyanobenzoic acid derivatives are of significant interest for their utility as intermediates in creating platelet aggregation inhibitors. google.com The synthesis of these compounds often involves multi-step procedures where the strategic introduction and transformation of the cyano and carboxylic acid groups are key. google.com For example, a general method involves the conversion of an amino group to a diazonium compound, which is then replaced by a cyano group via a Sandmeyer-type reaction. google.com

Role in the Synthesis of Specialized Chemical Intermediates

The unique substitution pattern of this compound makes it a valuable precursor for specialized chemical intermediates. These intermediates are often tailored for specific applications in pharmaceuticals, agrochemicals, and materials science.

The production of various cyanobenzoic acid derivatives, which can be seen as analogs, often requires carefully designed synthetic routes. google.com For example, methods have been developed for producing both 3-cyano- and 4-cyanobenzoic acid derivatives, which are important for synthesizing pharmaceutical compounds. google.com The presence of the ethyl group at the 3-position in this compound introduces specific steric and electronic effects that can be exploited in subsequent synthetic steps to achieve desired molecular geometries and properties in the final products.

The synthesis of intermediates like methyl 2-methyl-4-acetylbenzoate, which is important for insecticides, involves reactions such as cyanation and hydrolysis, demonstrating the utility of cyano-substituted benzoic acids in creating valuable chemical products. google.com Similarly, (R)-4-cyano-3-hydroxybutyric acid ethyl ester, a key intermediate for statins, is synthesized through a multi-step process that includes a cyanation step. sioc-journal.cn

Application in the Development of Metal-Organic Frameworks (MOFs) and Coordination Polymers

This compound and its analogs are utilized as organic linkers in the construction of metal-organic frameworks (MOFs) and coordination polymers. rsc.orgacs.org These materials are crystalline structures where metal ions or clusters are connected by organic molecules, creating porous and highly structured materials. prometheanparticles.co.uk The geometry and functional groups of the organic linker dictate the resulting framework's topology and properties.

For example, research has shown the synthesis of lanthanide coordination polymers using 4-cyano-3-methylbenzoic acid, a close analog. rsc.orgresearchgate.net These materials exhibit interesting luminescent properties, with the potential for creating materials with tunable emission colors by doping with different lanthanide ions. rsc.orgresearchgate.net The resulting coordination polymers have one-dimensional chain structures. rsc.orgresearchgate.net

The table below summarizes the application of a related compound, 4-cyano-3-methylbenzoic acid, in the synthesis of lanthanide coordination polymers.

| Lanthanide Ion | Resulting Complex | Emission Color | Absolute Quantum Yield |

| Europium (Eu³⁺) | [Eu(L)₃(H₂O)₂]ₙ | Red | 3.06% |

| Terbium (Tb³⁺) | [Tb(L)₃(H₂O)₂]ₙ | Green | 11.96% |

| Gadolinium (Gd³⁺) | [Gd(L)₃(H₂O)₂]ₙ | - | - |

| Data from a study on isostructural lanthanide coordination polymers. rsc.orgresearchgate.net |

Contribution to the Advancement of Novel Catalytic Systems (e.g., Cyanosilylation Catalysis)

The structural motifs present in this compound and related compounds are relevant to the development of novel catalytic systems. The cyano group, in particular, is a key functional group in reactions like cyanosilylation, which is the addition of a silyl (B83357) cyanide to a carbonyl group to form a cyanohydrin silyl ether.

Coordination polymers and MOFs constructed from linkers containing cyano groups can act as heterogeneous catalysts. The metal centers in these frameworks can serve as Lewis acid sites to activate the carbonyl substrate, while the porous structure allows for the diffusion of reactants and products.

Research into coordination polymers has demonstrated their catalytic activity in cyanosilylation reactions. For instance, a Ni(II) coordination polymer showed good catalytic activity for the cyanosilylation of 4-chlorobenzaldehyde. researchgate.net This suggests that frameworks built with ligands like this compound could exhibit similar catalytic properties. The development of efficient catalysts for cyanosilylation is important for the synthesis of cyanohydrins, which are versatile intermediates in organic synthesis. researchgate.net

Precursor Chemistry for Functional Materials (e.g., Liquid Crystalline Components, Optoelectronic Materials)

This compound is a precursor for the synthesis of functional materials, particularly those with applications in liquid crystals and optoelectronics. The rigid aromatic core, combined with the polar cyano group and the flexible ethyl group, provides a molecular structure that can be incorporated into larger molecules designed to exhibit mesogenic (liquid crystalline) properties.

The cyano group is a common feature in liquid crystal molecules due to its large dipole moment, which contributes to the anisotropic properties required for the formation of liquid crystal phases. For example, 4-cyano-4'-pentylbiphenyl (B1218408) (5CB) is a well-known liquid crystal compound. researchgate.net The synthesis of various cyanobiphenyl derivatives often starts from precursors containing a cyanobenzonitrile or cyanobenzoic acid moiety.

Research has shown that hydrogen-bonded complexes between 4-n-alkoxybenzoic acids and cyano-containing compounds can form supramolecular liquid crystals. nih.gov The interaction between the carboxylic acid and the cyano group leads to the formation of stable mesophases. nih.gov While this specific research did not use this compound, it demonstrates the principle of using cyano-substituted benzoic acids in the design of liquid crystalline materials. The ethyl group in this compound would influence the packing and phase behavior of such materials.

The table below shows the impact of hydrogen bonding on the dipole moment and mesophase stability of supramolecular liquid crystal complexes.

| Compound/Complex | Dipole Moment (Debye) | Mesophase Behavior |

| Cyano Schiff base (I) | 6.7 | Nematic |

| I / Hexyloxybenzoic acid | 9.9 | Smectic |

| I / Octyloxybenzoic acid | 10.1 | Smectic |

| I / Decyloxybenzoic acid | 10.3 | Smectic |

| I / Dodecyloxybenzoic acid | 10.5 | Smectic |

| I / Hexadecyloxybenzoic acid | 10.9 | Smectic |

| Data from a study on supramolecular liquid crystal complexes. nih.gov |

Future Research Directions and Emerging Paradigms for 4 Cyano 3 Ethylbenzoic Acid

Development of Sustainable and Green Synthesis Methodologies

The principles of green chemistry are increasingly guiding the development of new synthetic routes, aiming to minimize environmental impact and enhance safety. acs.orggarph.co.uk For 4-Cyano-3-ethylbenzoic acid, future research will likely focus on moving away from traditional methods that may involve harsh reagents or generate significant waste.

Key areas of investigation include:

Biocatalysis: The use of enzymes as catalysts in organic synthesis offers high selectivity and mild reaction conditions. researchgate.netuq.edu.au Research into identifying or engineering enzymes, such as those from the cytochrome P450 family, could lead to highly efficient and stereoselective routes for the synthesis and modification of substituted benzoic acids. uq.edu.au

Alternative Solvents: The chemical industry is actively seeking to replace hazardous organic solvents with more environmentally friendly alternatives like water or bio-based solvents. garph.co.uk Research will likely explore the synthesis of this compound in these green solvents, potentially employing techniques like micellar catalysis to overcome solubility challenges.

Mechanochemistry: This solvent-free approach uses mechanical force, such as ball milling, to drive chemical reactions. rsc.org It has the potential to reduce waste and energy consumption significantly. rsc.org Investigating mechanochemical routes for the synthesis of this compound and its derivatives could offer a more sustainable manufacturing process. rsc.org

Renewable Feedstocks: A long-term goal of green chemistry is to utilize renewable resources instead of petrochemicals. Future research may explore pathways to synthesize the core aromatic structure of this compound from biomass-derived starting materials.

The following table summarizes potential green chemistry approaches for the synthesis of related compounds, highlighting the shift from conventional methods.

| Conventional Approach | Green Chemistry Alternative | Key Advantages |

| Use of hazardous solvents | Synthesis in water or bio-solvents | Reduced environmental pollution and health risks |

| Transition metal catalysts | Biocatalysis (e.g., enzymes) | High selectivity, mild conditions, biodegradability |

| High-temperature reactions | Mechanochemistry (ball milling) | Lower energy consumption, solvent-free |

| Petrochemical feedstocks | Biomass-derived starting materials | Reduced reliance on fossil fuels, sustainability |

Exploration of Unconventional Reactivity under Novel Conditions

Future research is expected to delve into the reactivity of this compound under unconventional conditions to unlock new synthetic pathways and access novel derivatives. This includes exploring its behavior under high pressure, in supercritical fluids, or through photochemical and electrochemical methods. For instance, electrochemical methods are gaining traction as a sustainable tool in organic synthesis, offering precise control over reactions and reducing the need for chemical oxidants or reductants. rsc.orgnih.gov

Investigations into the directed ortho-metalation of unprotected benzoic acids have already demonstrated the ability to achieve regioselective functionalization, a technique that could be further refined for this compound to create a diverse range of substituted products. acs.org Additionally, exploring its participation in C-H activation/functionalization reactions could streamline synthetic routes to complex molecules. researchgate.net

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, where reactions are performed in continuous-flowing streams rather than in batches, offers numerous advantages, including enhanced safety, better heat and mass transfer, and easier scalability. syrris.comnih.govsioc-journal.cn The integration of this compound into flow chemistry setups will be a significant area of future research.

This approach allows for:

Rapid Reaction Optimization: Automated flow systems can quickly screen a wide range of reaction parameters (temperature, pressure, catalyst loading, etc.) to identify optimal conditions. beilstein-journals.orgacs.org

Improved Safety: The small reaction volumes in flow reactors minimize the risks associated with highly exothermic or hazardous reactions. nih.gov

Telescoped Synthesis: Multiple reaction steps can be connected in a continuous sequence, eliminating the need for isolating and purifying intermediates. nih.gov A patent for the continuous synthesis of substituted benzoic acids highlights the industry's move in this direction. wipo.int

Automated synthesis platforms, which combine robotics with flow chemistry, will enable the high-throughput synthesis of libraries of this compound derivatives for applications in drug discovery and materials science. beilstein-journals.org

Advanced In-Situ Spectroscopic Monitoring of Reactions

To fully optimize and control the synthesis of this compound, particularly in flow chemistry systems, real-time monitoring of reaction progress is crucial. rsc.orgnih.gov Advanced in-situ spectroscopic techniques are becoming indispensable tools for this purpose. mdpi.comresearchgate.netnih.gov

Future research will likely involve the application of techniques such as:

Fourier Transform Infrared (FTIR) Spectroscopy: Can track the concentration of reactants, intermediates, and products in real-time. rsc.orgnih.govmdpi.com

Raman Spectroscopy: Provides complementary information to FTIR and is particularly useful for monitoring reactions in aqueous media. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide detailed structural information about molecules in the reaction mixture. researchgate.net

By coupling these spectroscopic methods with reaction modeling, researchers can gain a deeper understanding of reaction kinetics and mechanisms, leading to more efficient and controlled synthetic processes. rsc.orgnih.gov

Deep Learning and AI-Driven Approaches for Synthetic Route Prediction and Material Design

Key applications include:

Retrosynthesis Prediction: AI-powered tools can analyze the structure of a target molecule and propose the most efficient synthetic routes, potentially uncovering novel and more sustainable pathways. chemcopilot.compharmafeatures.comgrace.commdpi.com

Material Property Prediction: Machine learning models can be trained on large datasets to predict the physical and chemical properties of new materials. technologynetworks.comresearchgate.netaip.org This will accelerate the design and discovery of novel polymers, liquid crystals, and other functional materials derived from this compound.

Reaction Optimization: AI algorithms can analyze data from high-throughput experiments to identify the optimal conditions for a given chemical reaction, leading to higher yields and purity. rsc.org

| AI/ML Application | Potential Impact on this compound Research |

| Retrosynthetic Analysis | Discovery of more efficient and greener synthetic routes. chemcopilot.comgrace.com |

| Material Property Prediction | Accelerated design of new polymers and functional materials. technologynetworks.comresearchgate.net |

| Reaction Condition Optimization | Higher yields and purity in the synthesis of derivatives. rsc.org |

| De Novo Molecular Design | Generation of novel structures with desired properties. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-cyano-3-ethylbenzoic acid, and how do they compare in terms of yield and purity?

- Methodology :

- Ester Hydrolysis : Start with ethyl-protected precursors (e.g., ethyl 4-cyanobenzoate derivatives) under acidic or basic conditions. Monitor reaction progress via thin-layer chromatography (TLC) .

- Cyanation Reactions : Introduce the cyano group via nucleophilic substitution using KCN or CuCN, followed by ethyl group functionalization .

- Yield Optimization : Recrystallization in ethanol/water mixtures improves purity (≥95%) but may reduce yields due to solubility limitations .

Q. How can researchers purify and characterize this compound effectively?

- Purification :